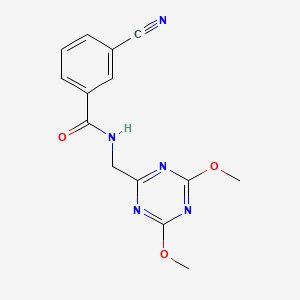

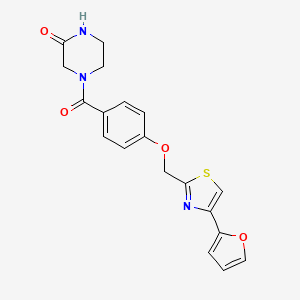

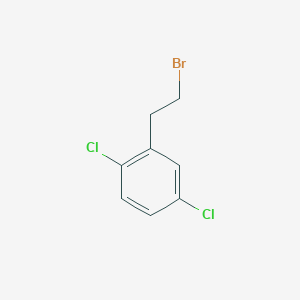

3-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s one of the most common reagents used for amide coupling, a common reaction in organic chemistry .

Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . This reaction spontaneously forms the quaternary ammonium chloride salt of DMTMM .Chemical Reactions Analysis

DMTMM is used to synthesize other carboxylic functional groups such as esters and anhydrides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .Physical and Chemical Properties Analysis

DMTMM has a molar mass of 276.72 g/mol . It’s usually used in the chloride form but the tetrafluoroborate salt is also commercially available .Wissenschaftliche Forschungsanwendungen

Radiolabeled Benzamide Derivatives in Melanoma Imaging

Radiolabeled benzamide derivatives, such as iodine-123-(S)-IBZM ([123I]-(S)-IBZM), have been explored for their potential in scintigraphic detection of melanoma metastases. These compounds are usually employed to study neuropsychiatric disorders but have shown promise in melanoma imaging due to the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra. In a study involving patients with proven metastatic melanoma, [123I]-(S)-IBZM scans successfully detected various melanoma lesions, highlighting the tracer's promising role in melanoma detection (Maffioli et al., 1994).

Radionuclide Therapy for Metastasized Melanoma

Another study reported on the therapeutic application of 131I-BA52, a novel melanin-binding benzamide, in patients with metastatic malignant melanoma. This research highlighted the synthesis and initial dosimetry data for 131I-BA52, emphasizing its specific uptake and long-term retention in tumor tissue, with minimal transient uptake in excretory organs. Despite being in the early phase of clinical application, the study observed antitumor effects in patients receiving higher doses, suggesting its potential as a novel approach for malignant melanoma therapy (Mier et al., 2014).

SG-HQ2 in Allergic Inflammation

SG-HQ2, a synthetic analogue of gallic acid, was investigated for its effects on mast cell-mediated allergic inflammation. The study found that SG-HQ2 attenuated histamine release and reduced the expression of pro-inflammatory cytokines in activated mast cells, with its efficacy being comparable to or even greater than that of gallic acid at significantly lower concentrations. These findings suggest SG-HQ2 as a potential therapeutic candidate for treating allergic inflammatory diseases through the suppression of histamine release and pro-inflammatory cytokines (Je et al., 2015).

Wirkmechanismus

Target of Action

The primary target of 3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide Similar compounds are known to target carboxylic acids, particularly for amide synthesis .

Mode of Action

The 3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide interacts with its targets through a typical mechanism to form carboxylic acid derivatives . First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathways affected by 3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide are primarily those involving the formation of carboxylic acid derivatives, such as amides, esters, and anhydrides . The compound acts as a condensing agent, facilitating the condensation of carboxylic acids and amines to form corresponding amides .

Pharmacokinetics

The ADME properties of 3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide Similar compounds are known to be highly reactive, suggesting that they may be rapidly metabolized in the body .

Result of Action

The molecular and cellular effects of 3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide ’s action primarily involve the formation of carboxylic acid derivatives. These derivatives can play various roles in biological systems, depending on the specific derivative formed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide . For instance, the reactions involving this compound proceed under atmospheric conditions without the need for drying of the solvent . Moreover, the co-product arising from the compound after condensation is highly water-soluble and can be readily removed from the main reaction product .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-21-13-17-11(18-14(19-13)22-2)8-16-12(20)10-5-3-4-9(6-10)7-15/h3-6H,8H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOZZRUNQXSQGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC(=C2)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2606468.png)

![Tert-butyl 7-[(2-chloroacetyl)amino]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2606469.png)

![N-(2-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2606477.png)

![3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2606483.png)

![3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2606485.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2606488.png)